1,3-Dimethoxy-1,3-dimethylurea

Catalog No.
S785047
CAS No.
123707-26-6
M.F
C5H12N2O3
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxy-1,3-dimethylurea

CAS Number

123707-26-6

Product Name

1,3-Dimethoxy-1,3-dimethylurea

IUPAC Name

1,3-dimethoxy-1,3-dimethylurea

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3

InChI Key

BXBKNWRSAAAPKG-UHFFFAOYSA-N

SMILES

CN(C(=O)N(C)OC)OC

Canonical SMILES

CN(C(=O)N(C)OC)OC

Proteomics Research:

1,3-Dimethoxy-1,3-dimethylurea (DMDMU) finds application in the field of proteomics research, specifically in the study of protein-protein interactions (PPIs). It acts as a competitive inhibitor of the enzyme urease, which is often used as a linker molecule in protein interaction assays. By inhibiting urease activity, DMDMU allows researchers to selectively dissociate protein-urease conjugates, facilitating the isolation and identification of interacting proteins. [Source: Santa Cruz Biotechnology - ]

Enzyme Inhibition Studies:

DMDMU's ability to inhibit urease activity also makes it a valuable tool in enzyme inhibition studies. Researchers can utilize DMDMU to investigate the structure-function relationship of urease and understand the mechanisms by which different molecules can inhibit its activity. This knowledge is crucial for the development of new drugs and therapeutic strategies targeting urease-related diseases. [Source: PubChem - ]

Other Potential Applications:

While the current research primarily focuses on DMDMU's applications in proteomics and enzyme inhibition studies, its unique properties suggest potential for further exploration in other scientific fields. Some potential areas of future research include:

  • Development of new herbicides: DMDMU's inhibitory effect on urease activity, an enzyme critical for plant nitrogen metabolism, could lead to the development of novel herbicides that target specific weeds.
  • Material science applications: DMDMU's chemical structure and properties might hold potential for applications in material science, such as the development of new polymers or functional materials.

1,3-Dimethoxy-1,3-dimethylurea is an organic compound with the molecular formula C5_5H12_{12}N2_2O3_3. It is a derivative of dimethylurea, characterized by the addition of methoxy groups at the 1 and 3 positions. This compound typically appears as a colorless crystalline solid with a melting point around 100-102 °C and exhibits moderate solubility in water. The presence of methoxy groups enhances its chemical reactivity and solubility compared to its parent compound, 1,3-dimethylurea .

Typical of urea derivatives. Notably, it can undergo hydrolysis to produce methanol and dimethylurea under acidic or basic conditions. It also reacts with electrophiles due to the nucleophilic nature of the nitrogen atoms in its structure. For instance, reactions with carbonyl compounds can lead to the formation of cyclic urea derivatives .

The synthesis of 1,3-dimethoxy-1,3-dimethylurea can be accomplished through several methods:

  • Reaction with Methoxy Compounds: One common approach involves reacting dimethylurea with methanol or methoxy derivatives in the presence of an acid catalyst.
  • Use of Bis(trichloromethyl) Carbonate: Another method includes using bis(trichloromethyl) carbonate in tetrahydrofuran as a solvent to react with N-methoxy-N-methylurea.
  • Direct Methylation: Methylation techniques utilizing methyl iodide or dimethyl sulfate can also be employed to introduce methoxy groups onto the urea backbone.

1,3-Dimethoxy-1,3-dimethylurea has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Textile Industry: It is utilized in producing formaldehyde-free finishing agents for textiles.
  • Research: The compound is often used in chemical research for studying reaction mechanisms involving urea derivatives .

Interaction studies involving 1,3-dimethoxy-1,3-dimethylurea primarily focus on its reactivity with electrophiles and nucleophiles. These interactions are crucial for understanding its potential applications in medicinal chemistry and material science. Preliminary studies suggest that its unique structure allows for varied interactions compared to simpler urea derivatives .

Several compounds share structural similarities with 1,3-dimethoxy-1,3-dimethylurea. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
1,3-DimethylureaUrea with two methyl groups at positions 1 and 3Commonly used as a building block in synthesis
N,N-DimethylformamideUrea derivative with a formamide groupUsed widely as a solvent and reagent
N,N-DiethylureaUrea derivative with ethyl groupsExhibits different solubility and volatility
Methoxyacetic AcidContains methoxy group but different backboneUsed as a solvent and reagent in organic synthesis

The presence of two methoxy groups in 1,3-dimethoxy-1,3-dimethylurea sets it apart from these similar compounds by enhancing its solubility and reactivity profile while potentially altering its biological activity.

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Wikipedia

1,3-Dimethoxy-1,3-dimethylurea

Dates

Modify: 2023-08-15

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